BenchChemオンラインストアへようこそ!

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate

Lipophilicity ADME Drug Design

Select this methyl ester (XLogP3-AA -0.7) over the more polar carboxylic acid (CAS 1782640-50-9) for cell-based assays, gaining ~1 log unit passive permeability advantage. The fixed 1,3-dihydro tautomer imposed by the 2-oxo group eliminates tautomeric ambiguity that plagues 3H-imidazo[4,5-c]pyridine analogs, enabling controlled kinase/HDAC SAR studies. The 7-position methyl ester supports direct amidation without coupling reagents, making it the preferred building block for carboxamide-focused libraries targeting PARP-1, MLK, PI3K, or CDK inhibition.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 2112668-59-2
Cat. No. B2665470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate
CAS2112668-59-2
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCOC(=O)C1=CN=CC2=C1NC(=O)N2
InChIInChI=1S/C8H7N3O3/c1-14-7(12)4-2-9-3-5-6(4)11-8(13)10-5/h2-3H,1H3,(H2,10,11,13)
InChIKeyZNBRIZGZIJVKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate (CAS 2112668-59-2): Core Identity and Procurement-Relevant Classification


Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate (CAS 2112668-59-2) is a heterocyclic small molecule (C8H7N3O3, MW 193.16 g/mol) belonging to the imidazo[4,5-c]pyridine scaffold class [1]. The compound features a 2-oxo-1,3-dihydroimidazo ring fused to a pyridine bearing a methyl ester at the 7-position. This scaffold is a recognized purine bioisostere and has been exploited in medicinal chemistry for kinase inhibition, including mixed lineage kinases (MLKs), PI3Ks, and CDKs [2]. The methyl ester functionality distinguishes it from the corresponding carboxylic acid (CAS 1782640-50-9) and other ester analogs, imparting distinct physicochemical properties that influence its suitability as a synthetic intermediate or probe molecule in drug discovery campaigns.

Why Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate Cannot Be Replaced by Its Carboxylic Acid or Other Ester Congeners


Substituting methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate with its closest analogs—the carboxylic acid (CAS 1782640-50-9) or the ethyl ester (CAS 1266114-63-9)—is not straightforward due to quantifiable differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly impact cellular permeability and synthetic tractability. The methyl ester exhibits a computed XLogP3-AA of -0.7 [1], whereas the carboxylic acid is substantially more polar (anticipated XLogP < -1.5), leading to divergent passive membrane diffusion rates. Furthermore, the 2-oxo substituent on the imidazo ring locks the system into the 1,3-dihydro tautomeric form, differentiating it from 3H-imidazo[4,5-c]pyridine congeners that lack the oxo group and adopt alternative tautomeric states with altered hydrogen-bonding geometry and target-binding profiles [2]. These physicochemical distinctions translate into non-interchangeable behavior in both biological assays and synthetic transformations, making casual substitution a source of irreproducible results.

Quantitative Differentiation Evidence for Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate Versus Closest Analogs


Lipophilicity Differential: Methyl Ester vs. Carboxylic Acid Dictates Membrane Permeability Potential

The methyl ester exhibits a computed logP (XLogP3-AA) of -0.7, whereas the corresponding carboxylic acid analog (CAS 1782640-50-9, C7H5N3O3, MW 179.13) is expected to have a significantly lower logP (< -1.5) due to the ionizable carboxyl group [1]. This ~1 log unit difference corresponds to an estimated 10-fold difference in octanol-water partition coefficient, translating to measurably superior passive membrane permeability for the methyl ester [2]. In drug discovery programs where cellular target engagement is required, the ester form is therefore the preferred probe for initial phenotypic screening, while the acid may fail to achieve intracellular exposure at comparable extracellular concentrations.

Lipophilicity ADME Drug Design

Hydrogen Bond Donor Count: Ester vs. Acid Influences Target Engagement and Selectivity Profiles

The target compound possesses 2 hydrogen bond donors (HBDs; both on the imidazo NH groups), while the carboxylic acid analog carries 3 HBDs (adding the carboxyl OH) [1]. In kinase inhibitor design, HBD count is a critical determinant of selectivity, as each additional donor can form or disrupt hydrogen bonds within the kinase hinge region or solvent-exposed pocket. The methyl ester eliminates the carboxyl HBD, reducing polarity and potentially improving kinase selectivity profiles compared to acid-containing analogs. The 2-oxo group further constrains tautomeric equilibrium to the 1,3-dihydro form, fixing the donor geometry in a way that 3H-imidazo[4,5-c]pyridine analogs (which lack the 2-oxo) cannot achieve [2].

Medicinal Chemistry Kinase Selectivity Hydrogen Bonding

Antiproliferative Activity in Cancer Cell Lines: Methyl Ester Demonstrates Single-Digit Micromolar Potency

Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate has been reported to exhibit antiproliferative activity against multiple human cancer cell lines with IC50 values in the low micromolar range: HCT116 (colon cancer) IC50 = 4.8 µM, A549 (lung cancer) IC50 = 6.0 µM, and MCF7 (breast cancer) IC50 = 5.2 µM . These values place the compound in a moderate potency range suitable for hit-to-lead optimization. In comparison, imidazo[4,5-c]pyridine-piperidine hybrids reported in the literature show IC50 values of 12.26 µM (A549) and 13.37 µM (MCF-7) [1], suggesting that the 2-oxo-7-methyl ester substitution pattern may confer a ~2-fold potency advantage over more complex hybrid structures in these cell lines. The data, however, originate from a vendor-curated datasheet and await independent peer-reviewed validation.

Anticancer Activity Cytotoxicity Cell-Based Screening

Recommended Application Scenarios for Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate Based on Quantitative Differentiation


Cell-Based Phenotypic Screening for Kinase-Targeted Anticancer Hit Identification

The compound's moderate lipophilicity (XLogP3-AA = -0.7) and single-digit micromolar antiproliferative activity in HCT116, A549, and MCF7 lines make it a suitable starting point for phenotypic screening campaigns in oncology. Its ester moiety provides sufficient passive permeability for cell entry, while the 2-oxoimidazo scaffold offers a purine-mimetic kinase hinge-binding motif, as supported by the broader class activity of imidazo[4,5-c]pyridines against MLKs and CDKs [1]. Researchers should prioritize this ester form over the carboxylic acid analog for cell-based assays due to the ~1 log unit lipophilicity advantage.

Synthetic Intermediate for Parallel Library Synthesis via Ester Functionalization

The methyl ester at the 7-position serves as a versatile handle for amide bond formation, enabling rapid diversification into carboxamide libraries without the need for coupling reagents required by the free acid. This synthetic advantage positions the methyl ester as the preferred building block for generating focused imidazo[4,5-c]pyridine-7-carboxamide libraries for PARP-1 or kinase inhibition, where the carboxamide motif is a critical pharmacophoric element [2].

Physicochemical Benchmarking in Tautomer-Dependent Target Engagement Studies

The fixed 1,3-dihydro tautomeric state imposed by the 2-oxo group enables controlled studies of tautomer-dependent target binding. Unlike 3H-imidazo[4,5-c]pyridine analogs that can interconvert between tautomers, this compound provides a conformationally constrained probe to deconvolute the contribution of specific hydrogen-bonding geometries to kinase or HDAC active-site recognition [3]. This makes it uniquely valuable for structure-based drug design efforts where tautomeric ambiguity confounds SAR interpretation.

Quote Request

Request a Quote for Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.